molecular formula C18H25N3O3 B2719719 N-(4-butylphenyl)-2-(4-ethyl-2,3-dioxopiperazin-1-yl)acetamide CAS No. 868680-39-1

N-(4-butylphenyl)-2-(4-ethyl-2,3-dioxopiperazin-1-yl)acetamide

Cat. No.: B2719719
CAS No.: 868680-39-1
M. Wt: 331.416
InChI Key: OGUUMCLNYKAYAA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-butylphenyl)-2-(4-ethyl-2,3-dioxopiperazin-1-yl)acetamide is a synthetic acetamide derivative featuring a 4-butylphenyl group linked to a 2,3-dioxopiperazine moiety via an acetamide bridge. The 4-ethyl substituent on the dioxopiperazine ring introduces steric and electronic modifications, while the butylphenyl group contributes hydrophobicity.

Properties

IUPAC Name

N-(4-butylphenyl)-2-(4-ethyl-2,3-dioxopiperazin-1-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H25N3O3/c1-3-5-6-14-7-9-15(10-8-14)19-16(22)13-21-12-11-20(4-2)17(23)18(21)24/h7-10H,3-6,11-13H2,1-2H3,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OGUUMCLNYKAYAA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1=CC=C(C=C1)NC(=O)CN2CCN(C(=O)C2=O)CC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H25N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-butylphenyl)-2-(4-ethyl-2,3-dioxopiperazin-1-yl)acetamide typically involves the reaction of 4-butylaniline with ethyl 2,3-dioxopiperazine-1-acetate under specific conditions. The reaction may require the use of catalysts, solvents, and controlled temperatures to achieve the desired product.

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

N-(4-butylphenyl)-2-(4-ethyl-2,3-dioxopiperazin-1-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the functional groups present in the compound.

    Substitution: The aromatic ring and piperazine moiety can participate in substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH play a crucial role in determining the outcome of these reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce different functional groups onto the aromatic ring or piperazine moiety.

Scientific Research Applications

    Chemistry: Studied for its reactivity and potential as a building block for more complex molecules.

    Biology: Investigated for its interactions with biological macromolecules and potential as a biochemical probe.

    Medicine: Explored for its pharmacological properties, including potential therapeutic effects.

    Industry: Potential use in the development of new materials or as an intermediate in chemical synthesis.

Mechanism of Action

The mechanism of action of N-(4-butylphenyl)-2-(4-ethyl-2,3-dioxopiperazin-1-yl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may modulate the activity of these targets, leading to various biological effects. The exact pathways and molecular interactions would require detailed biochemical studies to elucidate.

Comparison with Similar Compounds

Key Structural Differences

Compound Name Substituents on Phenyl Ring Piperazine/Dioxopiperazine Modification Key Functional Groups
N-(4-butylphenyl)-2-(4-ethyl-2,3-dioxopiperazin-1-yl)acetamide 4-butyl 4-ethyl-2,3-dioxopiperazine Acetamide, dioxopiperazine
N-(4-bromophenyl)-2-(4-ethyl-2,3-dioxopiperazin-1-yl)acetamide 4-bromo 4-ethyl-2,3-dioxopiperazine Acetamide, bromophenyl
N-(4-hydroxyphenyl)acetamide 4-hydroxy None Acetamide, hydroxyl
N-(4-chloro-2-nitrophenyl)-N-(methylsulfonyl)acetamide 4-chloro-2-nitro None Sulfonyl, nitro, chloro
N-(1,3-benzothiazol-2-yl)-2-(4-methylpiperazin-1-yl)acetamide Benzothiazole 4-methylpiperazine Acetamide, benzothiazole

Key Observations :

  • Dioxopiperazine vs.
  • Substituent Effects : The 4-butyl group enhances lipophilicity, favoring membrane permeability, whereas bromo (electron-withdrawing) and hydroxy (polar) substituents alter electronic density and solubility .
  • Hybrid Structures : Benzothiazole-containing analogs (e.g., ) prioritize aromatic stacking interactions, while sulfonyl/nitro groups () may enhance stability or bioactivity .

Physicochemical and Pharmacokinetic Properties

Property Target Compound N-(4-bromophenyl) Analog N-(4-hydroxyphenyl)acetamide Benzothiazole-Piperazine
LogP ~3.5 (estimated) ~2.8 ~1.2 ~2.0
Solubility (aq.) Moderate (dioxopiperazine enhances H-bonding) Low (bromo reduces polarity) High (hydroxy increases polarity) Moderate (piperazine basicity)
Metabolic Stability Likely high (dioxopiperazine resists oxidation) Moderate Low (hydroxy prone to conjugation) Variable (dependent on substituents)

Notes:

  • The target compound’s butyl group and dioxopiperazine moiety balance lipophilicity and solubility, making it suitable for oral bioavailability.
  • Bromophenyl analogs may exhibit slower metabolic clearance due to halogenated aromatic stability .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.